molecular formula C16H15N B11885064 3-Methyl-1-phenyl-3,4-dihydroisoquinoline CAS No. 6818-68-4

3-Methyl-1-phenyl-3,4-dihydroisoquinoline

Cat. No.: B11885064
CAS No.: 6818-68-4
M. Wt: 221.30 g/mol
InChI Key: CHSWGYQOJGXGAS-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-3,4-dihydroisoquinoline is a chemical compound of significant interest in medicinal chemistry research, particularly for investigating the modulation of smooth muscle contractility. Compounds based on the 3,4-dihydroisoquinoline scaffold are recognized for their wide range of biological activities. Recent studies on structurally similar 1,3-disubstituted 3,4-dihydroisoquinolines have demonstrated promising spasmolytic (smooth muscle relaxant) activity, positioning them as potential therapeutic candidates for conditions involving excessive smooth muscle spasms, such as irritable bowel syndrome (IBS) and biliary colic . According to in silico predictions and ex vivo experimental models on analogous molecules, this class of compounds is predicted to exhibit high gastrointestinal absorption and the ability to cross the blood-brain barrier, which are critical parameters in early-stage drug discovery . The mechanism of action for related dihydroisoquinolines involves influencing cytosolic calcium levels, which is a primary regulator of smooth muscle contraction. Research suggests these compounds can potentiate calcium-dependent contractions in smooth muscle preparations, potentially by activating voltage-gated L-type calcium channels . Furthermore, their contractile effects appear to be mediated through the modulation of specific receptor pathways, including muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors . The 1-phenyl substitution on the dihydroisoquinoline core is a key structural feature found in compounds with demonstrated physiological activity . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to consult the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6818-68-4

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

3-methyl-1-phenyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C16H15N/c1-12-11-14-9-5-6-10-15(14)16(17-12)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3

InChI Key

CHSWGYQOJGXGAS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 1 Phenyl 3,4 Dihydroisoquinoline and Its Derivatives

Classical Cyclization Approaches

Traditional methods for the synthesis of the 3,4-dihydroisoquinoline (B110456) core rely on intramolecular cyclization reactions, often requiring harsh conditions. The Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Ritter heterocyclization of allylbenzenes are the most prominent classical methods.

Bischler-Napieralski Reaction and Advanced Adaptations

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, involving the acid-catalyzed intramolecular cyclization of β-arylethylamides. nih.govwikipedia.orgorganicreactions.org This method is widely used for preparing dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. nih.gov The reaction is typically carried out under refluxing acidic conditions with a dehydrating agent. wikipedia.org

Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org For substrates that lack electron-donating groups on the benzene (B151609) ring, a combination of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.org The reaction temperature can vary from room temperature to 100 °C depending on the specific reagents used. wikipedia.org

The mechanism of the Bischler-Napieralski reaction has been the subject of detailed studies, with two primary pathways proposed. nih.gov One mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, while the second proceeds through a nitrilium ion intermediate. nih.govorganic-chemistry.org The prevailing mechanism is believed to be influenced by the specific reaction conditions. nih.gov

In the nitrilium ion pathway, the β-arylethylamide is first dehydrated, and this is followed by cyclization. organic-chemistry.org The formation of a nitrilium salt as an intermediate helps to explain the occurrence of styrene (B11656) derivatives as a significant side product through a retro-Ritter reaction. organic-chemistry.org Fodor and Nagubandi's research provided evidence for the nitrilium salt intermediate by preparing stable imidoyl salts at room temperature which, upon gentle heating, formed nitrilium salts. organic-chemistry.org

The efficiency of the Bischler-Napieralski reaction is highly dependent on the precursor β-arylethylamide (also known as N-acylphenethylamines). The presence of electron-donating groups on the aromatic ring of the phenylethylamine moiety generally facilitates the cyclization and improves yields. organic-chemistry.orgnrochemistry.com Conversely, highly deactivated aromatic rings, such as those with nitro substituents, can perform poorly. organic-chemistry.orgnih.gov

To circumvent common side reactions like the retro-Ritter elimination, which is particularly problematic for 1,2-diarylethylamides, modified procedures have been developed. organic-chemistry.org One such modification involves the use of oxalyl chloride and a Lewis acid like ferric chloride (FeCl₃) to generate an N-acyliminium intermediate. This intermediate then undergoes cyclization, and subsequent removal of the oxalyl group furnishes the desired 3,4-dihydroisoquinoline in good yields. organic-chemistry.orgorganic-chemistry.org This approach has been successfully applied to the synthesis of 3-aryl-3,4-dihydroisoquinolines. organic-chemistry.org

PrecursorReagentsConditionsProductYieldReference(s)
N-(1,2-diphenylethyl)acetamide1. Oxalyl chloride, CH₂Cl₂ 2. FeCl₃ 3. MeOH, H₂SO₄, refluxFormation of N-acyliminium intermediate followed by cyclization and deprotection1,4-Diphenyl-3-methyl-3,4-dihydroisoquinolineHigh organic-chemistry.org
β-ArylethylamidePOCl₃, P₂O₅Reflux3,4-Dihydroisoquinoline derivativeModerate to High wikipedia.org
N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamidePOCl₃Reflux7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolineGood wikipedia.org

Pictet-Spengler Reaction in Isoquinoline (B145761) Synthesis

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgacs.org While this reaction primarily yields tetrahydroisoquinolines, these can be subsequently oxidized to form 3,4-dihydroisoquinolines. The reaction is typically catalyzed by a protic or Lewis acid. jk-sci.com

The driving force for the cyclization is the formation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound under acidic conditions. wikipedia.org For β-arylethylamines with less nucleophilic aromatic rings, such as a simple phenyl group, harsher conditions like higher temperatures and strong acids are generally required. wikipedia.org

The mechanism involves the initial formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate. A subsequent rearrangement leads to the final tetrahydroisoquinoline product. jk-sci.com

β-ArylethylamineCarbonyl CompoundCatalystProduct (after oxidation)Reference(s)
PhenethylamineDimethoxymethaneHydrochloric acid3,4-Dihydroisoquinoline thermofisher.com
β-arylethylamines with electron-donating groupsAldehydes/KetonesProtic or Lewis AcidSubstituted 3,4-Dihydroisoquinolines jk-sci.com

Ritter Heterocyclization of Allylbenzenes

The Ritter reaction can be adapted for the synthesis of 3,4-dihydroisoquinolines. This heterocyclization involves the reaction of allylbenzenes with nitriles in the presence of a strong acid. ias.ac.inorganicreactions.org The reaction proceeds through the formation of a stable carbocation from the allylbenzene (B44316) in the acidic medium. organic-chemistry.org This carbocation is then attacked by the nitrile to form a nitrilium ion intermediate, which subsequently undergoes intramolecular cyclization onto the aromatic ring to yield the 3,4-dihydroisoquinoline. organic-chemistry.org

This method is particularly useful for preparing amides of tertiary carbinamines and has been extended to a wide variety of compounds capable of forming a carbocation. organicreactions.org However, a significant drawback of the classical Ritter reaction is the requirement for strongly acidic conditions and the generation of substantial amounts of salt byproducts during workup. wikipedia.org

AllylbenzeneNitrileAcidProductReference(s)
General AllylbenzeneGeneral NitrileConcentrated Sulfuric AcidN-Substituted Amide (intermediate) organicreactions.org
Amphetamine precursorMethyl cyanideStrong AcidRacemic Amphetamine wikipedia.org

Contemporary Catalytic and Sustainable Synthesis Routes

Modern synthetic chemistry has seen a shift towards more sustainable and efficient methods, with a focus on catalytic processes that offer high atom economy and milder reaction conditions. The synthesis of 3,4-dihydroisoquinolines has benefited significantly from these advancements, particularly through the use of transition metal catalysis.

Palladium- and rhodium-catalyzed reactions have emerged as powerful tools for the construction of the dihydroisoquinoline scaffold. nih.govorganic-chemistry.org These methods often involve C-H bond activation and annulation strategies. For example, a palladium-catalyzed double C-H bond activation/annulation reaction has been developed for the synthesis of dihydro-isoquinolines, which features a short reaction time and high atom economy. nih.gov Similarly, Rh(III)-catalyzed [4+2] cycloaddition of feedstock gases enabled through C-H activation provides a direct route to 3,4-dihydroisoquinolones and 3-methylisoquinolones. organic-chemistry.org

More environmentally friendly approaches are also being explored. A chemoenzymatic one-pot process has been developed for the synthesis of tetrahydroisoquinolines using a laccase/TEMPO system for the initial oxidation of benzylic alcohols, followed by a Pictet-Spengler reaction. mdpi.com Additionally, the use of copper/cobalt synergistic catalysis in a metal-organic framework (MOF) has been shown to be highly selective for the synthesis of dihydroisoquinolines from tetrahydroisoquinolines under mild, eco-friendly conditions. sciengine.com

Catalyst SystemReactantsKey FeaturesProductReference(s)
Palladium catalystAryl halides and alkynesCascade cyclization-couplingSubstituted 1,2-dihydroisoquinolines thermofisher.comacs.org
Rh(III) catalystBenzimidates and allyl carbonatesC-H activation/cyclization with H₂ liberationIsoquinoline derivatives bohrium.com
Cu/Co in MOFTetrahydroisoquinolinesSelective oxydehydrogenation, mild conditions3,4-Dihydroisoquinolines sciengine.com
Laccase/TEMPO and Phosphate bufferBenzylic alcohols and β-arylethylaminesChemoenzymatic one-pot synthesisTetrahydroisoquinolines mdpi.com

Metal-Free Visible-Light-Catalyzed Syntheses

A green and efficient method for the synthesis of 3-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives has been developed using visible-light photocatalysis without the need for a metal catalyst. bohrium.comrsc.orgresearchgate.net This approach utilizes an organic dye, such as Eosin Y, which is inexpensive and readily available, to serve as the photocatalyst. rsc.org The reactions are typically conducted under mild conditions and can tolerate a wide range of substrates, with the capability of being scaled up to gram-scale production. rsc.org

Mechanistic studies suggest that the reaction proceeds through a free radical process. rsc.org Density functional theory (DFT) calculations have been employed to further elucidate the reaction mechanism, providing deeper insight into the structures of the intermediates and transition states involved. bohrium.comresearchgate.net The photocatalytic nature of the reaction is further supported by the measurement of emission and absorption spectra of the reaction system. bohrium.com This methodology represents a significant advancement in the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, offering an environmentally friendly alternative to traditional synthetic methods. bohrium.comrsc.orgresearchgate.net

Transition Metal-Catalyzed Annulation and Cyclization Reactions (e.g., Rh(III)-catalyzed processes)

Transition metal catalysis, particularly utilizing rhodium(III), has emerged as a powerful tool for the synthesis of dihydroisoquinolines and their derivatives through C-H activation and annulation reactions. organic-chemistry.orgresearchgate.netsemanticscholar.org These methods offer high efficiency and atom economy in the construction of polycyclic and N-heterocyclic scaffolds. semanticscholar.org

A notable example is the [Cp*RhCl2]2-catalyzed C–H activation and [4+2] annulation of 1-phenyl-3,4-dihydroisoquinolines with alkynes. researchgate.netsemanticscholar.org This reaction proceeds rapidly and with high efficiency in ethanol, a green solvent, to afford tetracyclic isoquinolinium salts in good to excellent yields. researchgate.netsemanticscholar.org The reaction demonstrates a broad substrate scope and can be performed on a gram scale with a high substrate-to-catalyst ratio. semanticscholar.org

Other transition metals like palladium and cobalt have also been employed in the synthesis of dihydroisoquinolinones. organic-chemistry.org For instance, a palladium-catalyzed [4+2] annulation of aryl and alkenyl carboxamides with 1,3-dienes, using air as the terminal oxidant, provides 3,4-dihydroisoquinolones in very good yields. organic-chemistry.org Similarly, Co(III)-catalyzed C-H annulation of arylamides with 1,3-dienes offers a regioselective and chemoselective route to these heterocyclic compounds. organic-chemistry.org The development of these transition metal-catalyzed reactions has significantly expanded the synthetic toolbox for accessing complex isoquinoline-based structures. rsc.org

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave irradiation has been widely adopted as an efficient heating method in organic synthesis, offering significant advantages over conventional heating, such as dramatically reduced reaction times, often leading to higher yields and cleaner reactions. rasayanjournal.co.innih.govresearchgate.net This technology has been successfully applied to the synthesis of various heterocyclic compounds, including isoquinoline derivatives. organic-chemistry.orgshd-pub.org.rsresearchgate.net

The application of microwave-assisted synthesis is particularly beneficial in well-established reactions for constructing the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.org These reactions, when performed under microwave irradiation, allow for the rapid production of libraries of substituted dihydroisoquinolines and tetrahydroisoquinolines. organic-chemistry.orgorganic-chemistry.org For instance, a convenient synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines from ethyl 2-acyl 4,5-dimethoxyphenylacetates and ammonium (B1175870) acetate (B1210297) has been developed under microwave irradiation in good to excellent yields. researchgate.net

The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This can lead to different outcomes compared to conventional heating and can enable reactions that are otherwise difficult to perform. rasayanjournal.co.in The use of microwave-assisted protocols aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. nih.govijpsjournal.com

Enantioselective Synthesis Strategies for Chiral Dihydroisoquinolines

The development of enantioselective methods for the synthesis of chiral dihydroisoquinolines and their derivatives is of significant importance due to the prevalence of these structures in biologically active natural products and pharmaceuticals. rsc.orgrsc.org A primary strategy for introducing chirality is the asymmetric reduction of the C=N bond of a prochiral 3,4-dihydroisoquinoline. rsc.orgmdpi.com

Several catalytic stereoselective approaches have been developed to achieve this transformation with high enantioselectivity. rsc.org These methods include:

Asymmetric Hydrogenation: This is one of the most direct and atom-economical strategies. mdpi.com It involves the use of chiral transition metal catalysts, such as those based on iridium, rhodium, or ruthenium, to effect the enantioselective hydrogenation of the dihydroisoquinoline substrate. mdpi.com

Asymmetric Transfer Hydrogenation: Similar to asymmetric hydrogenation, this method utilizes a chiral catalyst but employs a hydrogen donor molecule instead of hydrogen gas. mdpi.com

Use of Chiral Hydride Reducing Agents: Chiral borohydride (B1222165) reagents, for example, can be used to achieve the enantioselective reduction of the imine functionality. rsc.org

Enzymatic Catalysis: Biocatalysts, such as enzymes, can also be employed for the enantioselective reduction of dihydroisoquinolines. rsc.org

Chemical Transformations and Derivatization Strategies of 3 Methyl 1 Phenyl 3,4 Dihydroisoquinoline

Reduction Chemistry to Tetrahydroisoquinoline Analogues

The reduction of the imine bond in 3-methyl-1-phenyl-3,4-dihydroisoquinoline to an amine is a fundamental transformation that yields the corresponding 3-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline. This conversion creates a stereocenter at the C-1 position, making stereoselective reduction methods particularly valuable.

Achieving high enantioselectivity in the reduction of 1-substituted 3,4-dihydroisoquinolines (DHIQs) is crucial for synthesizing optically pure therapeutic agents. Several methods have been developed to this end, including the use of chiral reducing agents, transition-metal catalysis, and biocatalysis. rsc.org

Chirally modified hydride reagents can effectively induce asymmetry during the reduction of the C=N bond. These reagents deliver a hydride ion to one face of the prochiral imine preferentially.

One class of such agents includes chiral sodium triacyloxyborohydrides. For instance, reducing agents prepared from sodium borohydride (B1222165) and N-benzyloxycarbonyl-L-proline have been used for the asymmetric reduction of DHIQs. organic-chemistry.org Another approach involves the use of borane (B79455) complexes with chiral ligands. Reagents derived from borane (BH₃) and chiral natural products like α-pinene, such as diisopinocampheylborane, have demonstrated the ability to reduce 1-substituted DHIQs with moderate to high enantiomeric excess (ee). rsc.org For a related substrate, this method resulted in a 75% chemical yield and 85% ee. rsc.org

Table 1: Examples of Chiral Hydride Reducing Agents in the Asymmetric Reduction of 1-Substituted DHIQs

Chiral Reagent/System Substrate Type Achieved Enantiomeric Excess (ee) Reference
Chiral Sodium Triacyloxyborohydrides 1-Substituted DHIQs 55-60% organic-chemistry.org
Diisopinocampheylborane 1-Substituted DHIQs 85% rsc.org

Catalytic asymmetric hydrogenation represents one of the most efficient and atom-economical methods for the enantioselective reduction of DHIQs. This technique employs a chiral transition-metal complex, typically based on iridium (Ir) or ruthenium (Ru), which activates molecular hydrogen and facilitates its stereoselective addition across the imine bond.

Iridium complexes featuring chiral phosphine (B1218219) ligands have been extensively studied. For the asymmetric hydrogenation of 1-aryl substituted DHIQs, iridium catalysts bearing atropisomeric diphosphine ligands like tetraMe-BITIOP and Diophep have proven highly effective. In studies on model substrates such as 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline, these catalysts have afforded the corresponding tetrahydroisoquinolines with excellent conversions and enantioselectivities, reaching up to 94% ee. The choice of ligand and reaction conditions, including hydrogen pressure, can significantly influence the stereochemical outcome.

Ruthenium catalysts are also widely employed. Chiral Ru-diamine complexes, for example, have been successfully used for the asymmetric transfer hydrogenation of DHIQs using formic acid/triethylamine as the hydrogen source. This method has yielded 1-phenyl-tetrahydroisoquinoline derivatives with high conversion and enantioselectivity.

Table 2: Performance of Chiral Iridium Catalysts in Asymmetric Hydrogenation of 1-Aryl-DHIQs

Catalyst System Substrate Conversion (%) Enantiomeric Excess (ee, %)
Ir-tetraMe-BITIOP (L4) 1-(4-nitrophenyl)-DHIQ 99 94
Ir-Diophep (L5) 1-(2-nitrophenyl)-DHIQ 45 76
Ir-Diophep (L5) 1-phenyl-DHIQ 86 75

Enzymatic catalysis offers a green and highly selective alternative for the reduction of DHIQs. rsc.org Imine reductases (IREDs), a class of NADPH-dependent enzymes, are particularly well-suited for this transformation. These biocatalysts can operate under mild aqueous conditions and often provide exceptionally high enantioselectivities.

The asymmetric reduction of cyclic imines, including 1-methyl-3,4-dihydroisoquinoline (B1216472) as a model substrate, has been successfully demonstrated using IREDs. researchgate.net Whole-cell biocatalysts, such as E. coli engineered to express both an imine reductase and a glucose dehydrogenase (for cofactor regeneration), can achieve high conversions and greater than 99% ee. researchgate.net This chemoenzymatic strategy combines enzymatic oxidation of a tetrahydroisoquinoline to the dihydroisoquinoline intermediate, followed by a stereoselective enzymatic reduction to access the desired enantiomerically enriched product. acs.org

For applications where stereoselectivity is not required, or for the reduction of DHIQs that already possess a chiral auxiliary, simple achiral reducing agents are commonly used. Sodium borohydride (NaBH₄) is the most frequently employed reagent for this purpose due to its low cost, mild reactivity, and operational simplicity. rsc.org

The reduction of 1-phenyl-3,4-dihydroisoquinoline (B1582135) (a close analogue of the title compound) with sodium borohydride proceeds efficiently to give the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline. rsc.orggoogle.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) at room temperature. google.com Under these conditions, the hydride from NaBH₄ attacks the electrophilic carbon of the imine, followed by protonation of the resulting nitrogen anion by the solvent. masterorganicchemistry.comyoutube.com This method is a standard step in the Bischler-Napieralski synthesis sequence for tetrahydroisoquinolines. rsc.org

Detailed studies describe dissolving 1-phenyl-3,4-dihydroisoquinoline in methanol and adding sodium borohydride portion-wise at 25°C. The reaction is typically complete within a few hours, yielding the tetrahydroisoquinoline product in nearly quantitative yields (e.g., 99.2%). google.com Another procedure involves reacting the substrate with NaBH₄ at 0°C for a longer period, achieving an 85% yield. google.com

Enantioselective Reduction Methodologies

Regioselective and Chemoselective Functionalization

Beyond the reduction of the imine bond, the functionalization of the this compound scaffold at other positions is less commonly reported. The inherent reactivity of the molecule is centered on the imine for nucleophilic additions and the aromatic rings for electrophilic substitutions. Regioselective functionalization would involve selectively targeting a specific position, such as the C-4 methylene (B1212753) group or a particular carbon on the phenyl or fused benzo rings.

Chemoselectivity would involve differentiating between reactive sites, for example, modifying the aromatic ring without affecting the imine. While extensive research exists on the C-H functionalization of related aromatic heterocycles like quinolines and isoquinolones, direct analogues for the 3,4-dihydroisoquinoline (B110456) system are not as prevalent. organic-chemistry.orgmdpi.comnih.gov Methodologies such as transition-metal-catalyzed C-H activation, which are used for the regioselective functionalization of quinoline (B57606) N-oxides, could potentially be adapted. mdpi.com However, specific examples of such regioselective or chemoselective transformations on the this compound core remain a specialized area of investigation.

N-Alkylation Strategies for Derivative Synthesis

The secondary amine within the 3,4-dihydroisoquinoline core is a key site for derivatization through N-alkylation. This reaction introduces an alkyl group onto the nitrogen atom, which can significantly alter the molecule's physical, chemical, and biological properties. A common and straightforward method for N-alkylation involves the reaction of the parent dihydroisoquinoline with an alkyl halide, such as methyl iodide. mdpi.com This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary isoquinolinium salt. mdpi.com

The general strategy involves treating the 3,4-dihydroisoquinoline with the desired alkylating agent in a suitable solvent. The reactivity of the alkylating agent (e.g., iodide > bromide > chloride) and the reaction conditions can be optimized to achieve high yields. This approach is fundamental for producing N-substituted derivatives for further synthetic elaboration or for studying structure-activity relationships.

Table 1: N-Alkylation Reaction Example

Starting Material Reagent Product

This table illustrates a representative N-alkylation reaction on a similar dihydroisoquinoline core as described in the literature. mdpi.com

Introduction of Diverse Substituents via Directed Chemical Reactions

Beyond N-alkylation, the this compound structure offers several avenues for introducing a wide range of substituents at other positions. These modifications are typically achieved through directed chemical reactions that target specific sites on the molecule.

One of the most effective methods for introducing substituents at the C1 position is through the addition of organometallic reagents to the carbon-nitrogen double bond (C=N). nih.gov Organolithium and Grignard reagents are highly effective for this transformation. nih.gov The reaction involves the nucleophilic attack of the organometallic reagent on the electrophilic C1 carbon, which, after an aqueous workup, yields a 1-substituted 1,2,3,4-tetrahydroisoquinoline. mdpi.comnih.gov This method allows for the introduction of various alkyl and aryl groups at this key position. nih.gov

Another powerful strategy for functionalizing the benzene (B151609) ring of the isoquinoline (B145761) system is directed ortho-lithiation. nih.govresearchgate.net This process requires an existing substituent on the aromatic ring that can direct a strong base, typically an organolithium reagent like butyllithium, to deprotonate a specific adjacent (ortho) position. researchgate.net The resulting lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new functional groups. nih.govresearchgate.net While this requires a pre-existing directing group on the aromatic portion of this compound, it represents a versatile strategy for synthesizing specifically substituted analogues. researchgate.net

Chemical Derivatization for Enhanced Analytical Performance (e.g., HPLC-UV/FLD/MS detection considerations)

For accurate and sensitive quantification in analytical settings, such as High-Performance Liquid Chromatography (HPLC), chemical derivatization is often employed. This process involves reacting the analyte with a specific reagent to form a derivative with improved detection characteristics. The secondary amine of this compound is the primary target for such derivatization.

The main goals of derivatization in this context are:

Enhancing UV-Visible or Fluorescence Detection: Attaching a chromophoric or fluorophoric tag to the molecule can significantly increase its molar absorptivity or introduce fluorescence, thereby lowering the limit of detection (LOD) and limit of quantification (LOQ). A common reagent used for this purpose with amines is phenyl isothiocyanate (PITC), which reacts with the amine to form a phenylthiocarbamyl (PTC) derivative with strong UV absorbance. scholarsresearchlibrary.com

Improving Chromatographic Separation and Resolution: Derivatization can alter the polarity and size of the molecule, leading to better peak shape and separation from matrix components.

Enabling Chiral Separations: For chiral molecules like substituted dihydroisoquinolines, derivatization with a chiral reagent can create diastereomers. scirp.org These diastereomeric pairs often exhibit different physical properties and can be separated on a standard, non-chiral (achiral) chromatographic column. scirp.org A notable example of a chiral derivatizing agent is (–)-(1R)-menthyl chloroformate, which reacts with the amine to form diastereomeric carbamates that are readily resolvable by gas chromatography (GC) or HPLC. scirp.orgscirp.org

Table 2: Derivatization Agents for Enhanced Analytical Detection

Derivatization Agent Purpose Resulting Derivative Analytical Technique
Phenyl isothiocyanate (PITC) Increase UV absorbance Phenylthiocarbamyl (PTC) derivative HPLC-UV
(–)-(1R)-Menthyl chloroformate Chiral separation Diastereomeric carbamates GC, HPLC
Mosher's acid Chiral separation Diastereomeric amides GC, HPLC

Oxidation Reactions Leading to Isoquinoline Analogues

The 3,4-dihydroisoquinoline ring system is an intermediate oxidation state between the fully saturated tetrahydroisoquinoline and the fully aromatic isoquinoline. A common and synthetically important transformation is the oxidation or dehydrogenation of the 3,4-dihydroisoquinoline core to its corresponding aromatic isoquinoline analogue. organic-chemistry.orgpharmaguideline.com

This aromatization can be achieved using various methods, with catalytic dehydrogenation being a widely employed technique. pharmaguideline.comshahucollegelatur.org.in This process typically involves heating the dihydroisoquinoline in the presence of a metal catalyst, such as palladium on carbon (Pd/C). pharmaguideline.com The catalyst facilitates the removal of two hydrogen atoms from the heterocyclic ring, resulting in the formation of the stable, aromatic isoquinoline ring system. This reaction is a key step in many synthetic pathways that use the Bischler-Napieralski reaction, where the initial product is a 3,4-dihydroisoquinoline that is subsequently aromatized. pharmaguideline.com The resulting isoquinoline derivatives are themselves important scaffolds in medicinal chemistry.

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methyl-1-phenyl-3,4-dihydroisoquinoline, various NMR experiments are used to assign the structure and confirm the substitution pattern.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the spectrum of this compound, distinct signals would be expected for the aromatic protons on both the isoquinoline (B145761) core and the C1-phenyl substituent, as well as for the aliphatic protons of the dihydroisoquinoline ring system.

The key proton signals and their expected characteristics are:

Aromatic Protons: Protons on the fused benzene (B151609) ring of the isoquinoline and the C1-phenyl group would typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The splitting patterns of these protons (doublets, triplets, multiplets) are dictated by their coupling with adjacent protons, providing crucial information about the substitution pattern.

C4-Methylene Protons (-CH₂-): These two protons are diastereotopic and would likely appear as a complex multiplet, resulting from both geminal coupling to each other and vicinal coupling to the C3-methine proton.

C3-Methine Proton (-CH-): This proton would likely appear as a multiplet due to coupling with the adjacent C4-methylene protons and the C3-methyl protons.

C3-Methyl Protons (-CH₃): These protons would appear as a doublet in the upfield, aliphatic region of the spectrum, due to coupling with the single proton at the C3 position.

Proton GroupIllustrative Chemical Shift (δ ppm)MultiplicityAssignment Notes
Aromatic-H7.18–7.63mSignals corresponding to the 9 aromatic protons on the isoquinoline and phenyl rings.
C3-H4.30–4.35mMethine proton at the chiral center C3.
C4-H₂2.81–2.97mDiastereotopic methylene (B1212753) protons at C4.
CH(CH₃)₂1.85–1.92mMethine proton of the isopropyl group.
CH(CH₃)₂1.01–1.03dDiastereotopic methyl protons of the isopropyl group.

Illustrative data from 3-isopropyl-1-phenyl-3,4-dihydroisoquinoline.

Carbon-13 NMR provides information about the carbon skeleton of the molecule. For this compound (C₁₆H₁₅N), a total of 16 distinct carbon signals would be expected in the proton-decoupled spectrum, assuming no accidental overlap of aromatic signals.

The expected chemical shift regions for the carbon atoms are:

Imine Carbon (C1): The C=N carbon atom is the most deshielded, appearing significantly downfield, typically in the range of 160-170 ppm.

Aromatic Carbons: The carbons of the two phenyl rings would resonate in the typical aromatic region of ~120-145 ppm.

Aliphatic Carbons: The C3 and C4 carbons of the dihydroisoquinoline ring and the C3-methyl carbon would appear in the upfield region of the spectrum. The C3 methine carbon would be expected around 50-60 ppm, the C4 methylene carbon around 30-40 ppm, and the methyl carbon around 15-25 ppm.

Again using 3-isopropyl-1-phenyl-3,4-dihydroisoquinoline as a reference, the ¹³C NMR chemical shifts illustrate these typical ranges.

Carbon GroupIllustrative Chemical Shift (δ ppm)Assignment Notes
C1 (Imine)167.28The C=N carbon of the dihydroisoquinoline ring.
Aromatic-C126.41–138.32Signals for the 12 aromatic carbons.
C355.51The methine carbon at the C3 position.
C437.98The methylene carbon at the C4 position.
CH(CH₃)₂30.77The methine carbon of the isopropyl group.
CH(CH₃)₂17.84, 19.70The two methyl carbons of the isopropyl group.

Illustrative data from 3-isopropyl-1-phenyl-3,4-dihydroisoquinoline.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C spectra and for determining the stereochemistry and conformation of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the C3-H and the C4-H₂ protons, and between the C3-H and the C3-CH₃ protons, confirming the connectivity of the aliphatic portion of the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining through-space proximity between protons, which is crucial for conformational analysis. In this compound, NOESY could reveal the spatial relationship between the protons of the C1-phenyl group and protons on the dihydroisoquinoline core, such as the proton at C8. It would also show the proximity between the C3-methyl group and the C4-methylene protons, helping to define the conformation of the partially saturated ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is used to determine the molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula. For this compound, the molecular formula is C₁₆H₁₅N. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

IonMolecular FormulaCalculated Exact Mass (m/z)Measurement Purpose
[M+H]⁺C₁₆H₁₆N⁺222.1277Confirmation of elemental composition via positive ion electrospray (ESI) or a similar soft ionization technique.

The experimental value obtained from an HRMS instrument for a synthesized sample would be expected to match this calculated value within a very small error margin (e.g., ± 5 ppm), thus confirming the molecular formula.

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of this compound, LCMS serves two primary purposes:

Purity Assessment: A sample of the compound is injected into an HPLC system, and the components are separated based on their affinity for the column (e.g., a C18 reversed-phase column). The output is a chromatogram showing peaks over time. A pure sample of this compound should ideally show a single major peak at a specific retention time. The presence of other peaks would indicate impurities.

Identity Confirmation: The mass spectrometer, coupled to the LC, detects the m/z of the species eluting from the column. The peak corresponding to this compound would show a mass signal corresponding to its protonated molecule ([M+H]⁺), which is m/z 222.13. This confirms that the peak in the chromatogram is indeed the target compound and not an impurity. This method is invaluable for monitoring the progress of chemical reactions and for quality control of the final product.

Vibrational Spectroscopy

Vibrational spectroscopy is a crucial tool for identifying the functional groups within a molecule by measuring the vibrations of its bonds. These vibrations, which include stretching and bending, occur at characteristic frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides significant insight into the molecular structure of this compound by identifying its constituent functional groups. The IR spectrum reveals absorption bands corresponding to the specific vibrational frequencies of the bonds present in the molecule. The key functional groups are the dihydroisoquinoline core, the phenyl substituent, and the methyl group.

The structure contains several key vibrational regions:

Aromatic C-H Stretching: The phenyl and the aromatic part of the dihydroisoquinoline ring exhibit C-H stretching vibrations typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) and methylene (CH₂) groups in the dihydroisoquinoline ring show asymmetric and symmetric stretching vibrations in the 2850-3000 cm⁻¹ region. derpharmachemica.com

C=N Stretching: The imine bond within the dihydroisoquinoline ring is a key functional group. Its stretching vibration is expected to produce a distinct band in the 1690-1640 cm⁻¹ range.

C=C Stretching: Aromatic ring stretching vibrations from both the phenyl and isoquinoline systems typically appear as a series of bands in the 1600-1450 cm⁻¹ region. scispace.com

CH₃ and CH₂ Bending: The aliphatic methyl and methylene groups exhibit bending (scissoring, rocking) vibrations. Asymmetric and symmetric deformations of the methyl group are generally found between 1465-1370 cm⁻¹. derpharmachemica.com

C-N Stretching: The stretching vibration for the C-N bond is expected in the 1200-1130 cm⁻¹ range. derpharmachemica.com

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted aromatic rings provide information about the substitution pattern and are found in the fingerprint region below 900 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on typical functional group frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (CH₃, CH₂)Stretching3000 - 2850
Imine C=NStretching1690 - 1640
Aromatic C=CRing Stretching1600 - 1450
Aliphatic CH₃, CH₂Bending1465 - 1370
C-NStretching1200 - 1130
Aromatic C-HOut-of-plane Bending900 - 675

Other Spectroscopic Techniques for Comprehensive Characterization

While IR spectroscopy is excellent for functional group identification, a comprehensive structural elucidation requires a combination of techniques. UV-Visible spectroscopy provides information on the electronic structure, while specialized NMR techniques like ¹⁹F NMR are invaluable for characterizing specific analogues.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the conjugated system, which includes the phenyl ring and the dihydroisoquinoline nucleus, is expected to give rise to distinct absorption bands. The primary electronic transitions anticipated are π → π* transitions associated with the aromatic and imine systems. The position of the maximum absorbance (λₘₐₓ) is sensitive to the solvent polarity and the extent of conjugation. biointerfaceresearch.com The presence of the conjugated imine and aromatic rings would likely result in strong absorption in the UV region.

¹⁹F NMR for Specific Fluorinated Analogues

For fluorinated analogues of this compound, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful characterization tool. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making it ideal for NMR studies. biophysics.org

Key advantages of ¹⁹F NMR include:

Large Chemical Shift Range: ¹⁹F NMR spectra exhibit a much wider range of chemical shifts compared to ¹H NMR, which minimizes the probability of signal overlap and allows for the clear resolution of individual fluorine environments. thermofisher.com

High Sensitivity to Electronic Environment: The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR a precise probe for subtle structural and conformational changes. biophysics.org

Through-Bond and Through-Space Coupling: ¹⁹F nuclei can couple with other nuclei (like ¹H, ¹³C, or other ¹⁹F nuclei) over several bonds, providing valuable information for establishing molecular connectivity. thermofisher.com

In the context of a fluorinated this compound analogue, ¹⁹F NMR would be used to confirm the position and number of fluorine substituents on the aromatic rings. Computational methods, such as Gauge-Including Atomic Orbital (GIAO) calculations, have proven effective in predicting ¹⁹F NMR chemical shifts for perfluoro-quinoline and -isoquinoline derivatives, serving as a powerful aid in resonance assignment and structural identification. worktribe.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to predict molecular properties, reaction energies, and mechanistic pathways.

Elucidation of Reaction Mechanisms and Transition State Structures

The synthesis of 3,4-dihydroisoquinolines is often achieved through the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-phenylethylamide. organic-chemistry.orgorganicreactions.org DFT calculations are instrumental in elucidating the intricate details of such reaction mechanisms. By mapping the potential energy surface, these calculations can identify the structures of intermediates and transition states, providing a step-by-step view of the reaction.

For the Bischler-Napieralski reaction, theoretical studies can validate the proposed mechanism, which is believed to proceed through intermediates like nitrilium ions. organic-chemistry.org DFT helps in:

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which allows for the identification of the rate-determining step.

Characterizing Transition States: Locating and verifying the geometry of transition state structures, which are critical points along the reaction coordinate.

Investigating Intermediates: Confirming the stability and electronic structure of proposed intermediates, lending support to the mechanistic pathway.

While a specific DFT analysis for the synthesis of this compound is not available, the methodology provides a robust framework for understanding its formation.

Prediction of Reaction Pathways, Chemoselectivity, and Regioselectivity

DFT calculations are a predictive tool for understanding the outcomes of chemical reactions. In the synthesis of substituted dihydroisoquinolines, these calculations can predict the most likely reaction pathways and explain the observed chemoselectivity and regioselectivity. For instance, in the Bischler-Napieralski cyclization, the regioselectivity of the ring-closure step is dependent on the electronic properties of the aromatic ring. DFT can model how different substituents on the phenylethylamide precursor direct the cyclization to a specific position by calculating the relative energies of the possible transition states leading to different products.

Analysis of Electronic Structure and Molecular Orbitals

The electronic properties of a molecule are fundamental to its reactivity. DFT is used to analyze the electronic structure through the examination of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): DFT can be used to generate MEP maps, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for electrophilic and nucleophilic attack.

These analyses provide a theoretical foundation for understanding the reactivity of the this compound scaffold in various chemical transformations.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a specific biological target, such as a protein or enzyme. These methods are crucial in drug discovery for assessing the potential therapeutic activity of compounds.

Computational Assessment of Ligand-Target Binding Interactions

Molecular docking simulations are widely used to predict the binding conformation and affinity of a ligand within the active site of a target protein. While specific docking studies for this compound are limited, research on closely related analogs highlights the utility of this approach for the dihydroisoquinoline scaffold.

For example, in silico simulations were performed on a series of 1,3-disubstituted 3,4-dihydroisoquinolines, including the structurally similar 3-isopropyl-1-phenyl-3,4-dihydroisoquinoline , to predict their biological activity. These studies predicted that the compounds would have smooth muscle relaxant activity. mdpi.com In other research, various 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives were evaluated as potential tubulin polymerization inhibitors through molecular docking, which helped to explain their structure-activity relationships. nih.gov These studies typically involve placing the ligand into the binding site of the target and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Interactive Table: Docking Studies of Related Dihydroisoquinoline Derivatives

Compound ClassTarget ProteinKey FindingsReference
1-Phenyl-3,4-dihydroisoquinoline derivativesTubulinMolecular docking helped explain the structure-activity relationships for cytotoxicity and tubulin polymerization inhibition. nih.gov
3-Isopropyl-1-phenyl-3,4-dihydroisoquinolineNot specifiedIn silico simulation predicted smooth muscle relaxant activity. mdpi.com
Dihydroisoquinolinone derivativesPoly(ADP-ribose) polymerase (PARP)Docking simulations corroborated structure-activity relationships for PARP inhibition. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional shape (conformation) of a molecule is critical for its interaction with biological targets. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand the energy barriers between them. Molecular modeling studies on the related 1-phenyl-1,2,3,4-tetrahydroisoquinolines have been conducted to understand their preferred geometries. psu.edu

These analyses are used to:

Identify Low-Energy Conformers: Determine the most stable spatial arrangements of the molecule's atoms. For 1-phenyl substituted isoquinolines, this involves understanding the relative orientation of the phenyl ring with respect to the isoquinoline core. psu.edu

Construct Energy Landscapes: Map the potential energy of the molecule as a function of its conformational degrees of freedom (e.g., torsion angles).

Develop Pharmacophore Models: Use the geometries of active compounds to build a model of the essential structural features required for binding to a specific biological target. psu.edu

By understanding the stable conformations, researchers can better predict how a molecule like this compound might fit into a receptor's binding pocket, a key step in rational drug design.

In Silico Predictions for Hypothesis Generation and Experimental Design

Computational chemistry and molecular modeling, collectively known as in silico studies, have become indispensable tools in modern medicinal chemistry. These methods allow for the prediction of a compound's physicochemical properties, pharmacokinetic profile, potential biological activities, and toxicity before its actual synthesis. This predictive power is crucial for generating novel hypotheses, guiding the rational design of new molecules, and prioritizing synthetic efforts, thereby saving significant time and resources in the drug discovery pipeline. For scaffolds like 3,4-dihydroisoquinoline (B110456), these computational approaches are instrumental in exploring the vast chemical space and identifying derivatives with the highest potential for therapeutic development.

Hypothesis Generation through Activity Prediction

Before embarking on extensive laboratory research, computational tools can generate initial hypotheses about the potential therapeutic applications of a novel compound. Software programs like PASS (Prediction of Activity Spectra for Substances) analyze the structural formula of a molecule to predict its likely biological activities based on structure-activity relationships derived from a large database of known bioactive compounds.

For instance, in silico analysis of various 1,3-disubstituted 3,4-dihydroisoquinoline derivatives has been used to predict a spectrum of potential biological effects. Studies have shown predictions for smooth muscle relaxant and antioxidant activities for this class of compounds. mdpi.com Such predictions are invaluable for forming initial hypotheses. For example, the prediction of muscle relaxant activity can guide researchers to design specific ex vivo experiments on smooth muscle preparations to verify the compound's spasmolytic potential. mdpi.com This targeted approach, driven by computational screening, is significantly more efficient than undirected experimental screening.

Molecular Docking and Target-Based Design

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is used to predict how a ligand, such as a 3,4-dihydroisoquinoline derivative, might interact with the binding site of a biological target, typically a protein or enzyme.

This method has been successfully applied to the 1-phenyl-3,4-dihydroisoquinoline scaffold to generate hypotheses about its mechanism of action as an anticancer agent. Researchers have designed and synthesized derivatives as potential tubulin polymerization inhibitors. nih.govnih.gov Molecular docking simulations were performed to place these compounds into the colchicine (B1669291) binding site of tubulin. The results of these simulations provided a hypothetical binding mode, suggesting that the phenyl rings of the inhibitors interact with specific hydrophobic pockets within the protein. nih.gov This computational hypothesis about the binding mode not only supported the idea that these compounds act by inhibiting tubulin polymerization but also guided the design of more potent derivatives by suggesting specific structural modifications to enhance binding interactions. nih.govnih.gov

ADMET Profiling for Experimental Prioritization

A significant number of drug candidates fail during clinical trials due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or unacceptable toxicity (ADMET). researchgate.net In silico ADMET prediction offers a critical early-stage assessment to filter out compounds with unfavorable profiles long before they reach expensive experimental stages. researchgate.netmdpi.com Various web-based tools and software can calculate key parameters related to a compound's drug-likeness and pharmacokinetics.

For the 3,4-dihydroisoquinoline scaffold, researchers have utilized tools like SwissADME and ProTox-II to evaluate key properties. mdpi.commdpi.com These predictions are crucial for experimental design; for example, a compound predicted to have high gastrointestinal absorption is a better candidate for development as an oral drug than one with poor predicted absorption. Similarly, predicting whether a compound can cross the blood-brain barrier is essential when designing drugs for central nervous system targets. mdpi.com Toxicity predictions, such as mutagenicity or acute oral toxicity, help in prioritizing safer compounds for synthesis and further testing. mdpi.commdpi.com

The following tables showcase representative in silico predictions for physicochemical properties and ADMET parameters for a set of generic 3,4-dihydroisoquinoline derivatives, illustrating how such data is used to guide compound selection.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

Compound ID Molecular Weight ( g/mol ) LogP H-Bond Acceptors H-Bond Donors Lipinski's Rule of Five Violations
DHIQ-1 285.38 3.15 3 1 0
DHIQ-2 315.41 3.85 3 1 0
DHIQ-3 299.35 2.90 4 1 0

Data is hypothetical and representative of typical predictions for this class of compounds based on published studies.

Table 2: Predicted ADMET Properties

Compound ID GI Absorption BBB Permeant CYP2D6 Inhibitor Mutagenicity Predicted LD₅₀ (mg/kg) Toxicity Class
DHIQ-1 High Yes No Low Probability 240 3
DHIQ-2 High Yes Yes Low Probability 240 3
DHIQ-3 High No No High Probability 550 4

Data is hypothetical and representative of typical predictions for this class of compounds based on published studies. mdpi.commdpi.com Toxicity Class 3 indicates LD₅₀ values >500 and <5000 mg/kg; Class 4 indicates LD₅₀ >500 and <5000 mg/kg, with slight differences in classification schemes.

By integrating these varied in silico predictions, a comprehensive profile of a potential drug candidate can be assembled. A compound that shows a promising activity spectrum from PASS, a logical binding mode in molecular docking simulations, and a favorable ADMET profile is a high-priority candidate for synthesis and experimental validation. mdpi.com This computational pre-screening ensures that laboratory efforts are focused on molecules with the highest probability of success, embodying the principles of modern, rational drug design.

Conclusion and Future Directions

Future research should focus on the definitive synthesis and comprehensive spectroscopic characterization of 3-Methyl-1-phenyl-3,4-dihydroisoquinoline. Furthermore, a systematic evaluation of its biological activity across various assays, including anticancer and antimicrobial screens, is warranted. Detailed structure-activity relationship studies, specifically probing the influence of the 3-methyl group, will be crucial in elucidating its therapeutic potential and guiding the design of more potent and selective analogs. Such efforts will undoubtedly contribute to a deeper understanding of the chemical biology of dihydroisoquinolines and may ultimately lead to the development of novel therapeutic agents.

Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar

Mechanistic Investigations

The antimicrobial and antifungal properties of 3,4-dihydroisoquinoline (B110456) derivatives, including 3-Methyl-1-phenyl-3,4-dihydroisoquinoline, are attributed to several distinct action pathways. Research into this class of compounds suggests that their efficacy is not based on a single mechanism but rather a combination of effects that disrupt essential microbial processes.

One of the primary proposed mechanisms is the disruption of biological membrane systems . Studies on related dihydroisoquinolinone derivatives have shown that these compounds can compromise the integrity of microbial cell membranes. rsc.org This disruption leads to increased membrane permeability, causing a loss of essential ions and metabolites and ultimately resulting in cell death. researchgate.net For fungal pathogens, this can manifest as pronounced ultrastructural deformations. researchgate.net Similarly, some chalcone (B49325) derivatives incorporating a tetrahydroquinoline moiety, a related scaffold, have been demonstrated to act primarily on the cell membrane of fungi like Phytophthora capsici. nih.gov

Another significant pathway is the inhibition of essential enzymes . Molecular docking studies and biological assays have identified specific enzymes that are targeted by isoquinoline (B145761) derivatives. For instance, certain derivatives have been found to inhibit bacterial tyrosyl-tRNA synthetase (TyrRS), an enzyme crucial for protein synthesis. researchgate.net The favorable binding energies observed in these studies correlate well with the antibacterial effectiveness of the compounds. researchgate.net Furthermore, inhibition of mitochondrial enzymes, such as succinate (B1194679) dehydrogenase (SDH), has been identified as a mechanism of action against certain fungi, disrupting the cellular respiration process. nih.gov

The antioxidant potential of 1,3-disubstituted 3,4-dihydroisoquinolines is primarily linked to their ability to scavenge free radicals. nih.gov The core mechanism involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cellular components. The effectiveness of this process is heavily influenced by the molecular structure of the compound.

The principal mechanisms by which phenolic compounds, a related class of antioxidants, exert their effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). While this compound itself is not a phenol, the principles are foundational to understanding the antioxidant activity of its hydroxylated derivatives. In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, quenching it. In the SET mechanism, an electron is transferred to the radical, followed by proton transfer.

The presence, number, and position of hydroxyl (-OH) groups on the aromatic rings are the most critical factors determining antioxidant capacity. frontiersin.orgnih.gov For example, methylation of a hydroxyl group to form a methoxy (B1213986) (-OCH3) group leads to a decrease in active hydrogen-donating groups and thus lowers antioxidant activity. frontiersin.org The stabilization of the resulting antioxidant radical, often through intramolecular hydrogen bonding (e.g., in ortho-substituted phenols), also plays a key role in enhancing antioxidant potential. frontiersin.org Studies on various phenolic compounds confirm that a higher number of hydroxyl groups generally correlates with stronger radical scavenging activity. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3,4-dihydroisoquinoline derivatives is highly dependent on the nature and position of substituents on both the isoquinoline core and the phenyl ring at the C-1 position. Systematic studies have provided insights into how specific modifications affect efficacy and selectivity.

For antimicrobial and antifungal activity , several structural features have been identified as crucial. The introduction of a carboxyl group at the C-4 position has been shown to be necessary for potent activity against certain oomycetes. rsc.org In other series of derivatives, hydrophobic moieties have been found to enhance antimicrobial potential. researchgate.net The electronic properties of the molecules also play a significant role; a smaller HOMO-LUMO energy gap, which indicates higher reactivity, has been linked to increased antibacterial effectiveness. researchgate.net

For antioxidant activity , the structure-activity relationship is well-defined, particularly concerning hydroxyl substitutions on the aromatic rings. The key findings are summarized below:

Degree of Hydroxylation : Antioxidant activity is strongly correlated with the number of hydroxyl groups; more hydroxyl groups generally lead to higher efficacy. frontiersin.org

Position of Hydroxylation : The relative position of hydroxyl groups is critical. An ortho-diphenolic arrangement (hydroxyl groups at adjacent positions, such as 3' and 4' on the phenyl ring) significantly enhances antioxidant potential due to the stabilization of the resulting radical. nih.gov

Functional Group Modification : The replacement of a hydroxyl group with a methoxy group typically reduces antioxidant activity, as it removes a key hydrogen-donating site. frontiersin.org

The following table summarizes the observed effects of various substituents on the biological activities of the broader class of dihydroisoquinoline derivatives.

SubstituentPositionEffect on ActivityActivity TypeReference
Hydroxyl (-OH)Phenyl Ring (ortho-positions)IncreaseAntioxidant nih.gov
Methoxy (-OCH3)Phenyl RingDecrease (relative to -OH)Antioxidant frontiersin.org
Carboxyl (-COOH)C-4 (Isoquinoline Core)Increase / NecessaryAntifungal (Antioomycete) rsc.org
Hydrophobic GroupsGeneralIncreaseAntimicrobial researchgate.net
Ester GroupGeneralIncreaseAntimicrobial mdpi.com

Stereochemistry is a critical determinant of biological activity, as molecular targets like enzymes and receptors are chiral and interact selectively with specific stereoisomers of a compound. nih.govmalariaworld.org The this compound molecule possesses two chiral centers at the C-1 and C-3 positions. This gives rise to four possible stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R).

The spatial arrangement of the phenyl group at C-1 and the methyl group at C-3 dictates how the molecule can fit into the binding site of its biological target. It is a well-established principle that different enantiomers and diastereomers of a chiral drug can exhibit significant differences in biological potency, metabolic pathways, and even the nature of their pharmacological effect. nih.govresearchgate.net

For instance, studies on other chiral compounds have demonstrated that only specific isomers display significant biological activity. malariaworld.orgresearchgate.net This selectivity is often attributed to stereoselective uptake by cells or a more favorable and efficient interaction with the target protein, leading to covalent binding or inhibition. nih.govmalariaworld.org Therefore, it is highly probable that one of the four stereoisomers of this compound would exhibit significantly higher biological potency than the others. The attachment of substituents at the C-3 position has also been noted to influence subtype selectivity in related tetrahydroisoquinoline structures, further underscoring the importance of the three-dimensional configuration at this center. nih.gov A full understanding of the compound's potential requires the synthesis and biological evaluation of each individual stereoisomer.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Methyl-1-phenyl-3,4-dihydroisoquinoline and its derivatives?

  • Methodological Answer : The synthesis of dihydroisoquinoline derivatives typically involves cyclization reactions, halogenation, and nucleophilic substitution. For example:
  • Cyano-substituted derivatives : React 1-chloro intermediates with CuCN in DMSO at 140°C, yielding products like 3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxyisoquinoline-1-carbonitrile (27% yield) .
  • Guanidine derivatives : Use guanidine HCl with NaH in DMSO, followed by coupling with a chloro intermediate using t-buXPhos catalyst at 100°C (38% yield) .
  • Aldehyde intermediates : Oxidize precursors with SeO₂ in dioxane (84% yield) .
    Key factors include solvent choice (DMSO for high-temperature stability), catalyst screening (e.g., PdCl₂(PPh₃)₂ for cross-coupling), and purification via column chromatography .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound derivatives?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify substituent positions. For example, methoxy groups in 6,7-dimethoxy derivatives show singlets at δ ~3.8–4.0 ppm, while aromatic protons appear between δ 6.5–8.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with precision <5 ppm error .
  • Infrared (IR) Spectroscopy : Detect functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for cyano derivatives) .

Q. What safety protocols should be followed when handling this compound given limited toxicity data?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .
  • Toxicity Screening : Perform preliminary in vitro assays (e.g., MTT for cytotoxicity) using human cell lines (e.g., HEK-293) to establish baseline safety profiles .

Advanced Research Questions

Q. How can computational modeling predict the environmental persistence or reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess oxidative stability. For example, C-H bonds in the dihydroisoquinoline ring may show higher reactivity toward ozone or hydroxyl radicals .
  • Molecular Dynamics (MD) Simulations : Model adsorption on indoor surfaces (e.g., silica or cellulose) to predict partitioning coefficients .
  • Quantitative Structure-Activity Relationship (QSAR) : Estimate biodegradability or bioaccumulation potential using software like EPI Suite when experimental data are unavailable .

Q. What strategies can improve the low yields observed in synthesizing bioactive derivatives?

  • Methodological Answer :
  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to enhance cross-coupling efficiency .
  • Solvent Effects : Replace DMSO with DMAc or NMP for higher solubility of intermediates .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction times and side reactions (e.g., for cyano substitution at 140°C) .

Q. How can surface-mediated degradation pathways be studied in indoor environments?

  • Methodological Answer :
  • Microspectroscopic Imaging : Use techniques like ToF-SIMS or AFM-IR to map degradation products on materials like drywall or flooring .
  • Controlled Exposure Chambers : Exclude compounds to ozone (50–100 ppb) or UV light (254 nm) and analyze surface residues via GC-MS .
  • Kinetic Modeling : Derive pseudo-first-order rate constants for surface reactions using Langmuir-Hinshelwood mechanisms .

Q. How can molecular docking guide the design of derivatives with antimicrobial or antitumor activity?

  • Methodological Answer :
  • Target Selection : Dock derivatives against FtsZ (for antibacterial activity) or topoisomerase II (for antitumor effects) using AutoDock Vina .
  • Binding Affinity Analysis : Prioritize compounds with ΔG < −8 kcal/mol and hydrogen bonds to key residues (e.g., FtsZ’s GTP-binding pocket) .
  • In Vitro Validation : Test top candidates against Staphylococcus aureus (MIC assays) or cancer cell lines (e.g., MCF-7) .

Q. What experimental approaches resolve contradictions in reported bioactivity data for dihydroisoquinoline derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Establish EC₅₀ values across multiple assays (e.g., antimicrobial vs. cytotoxicity) to identify selective indices .
  • Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled compounds to distinguish parent molecules from metabolites .
  • Cohort Studies : Compare results across cell types (e.g., primary vs. immortalized lines) to account for variability in receptor expression .

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